4-Fluoro-1-(phenylsulfonyl)-1H-indole

説明

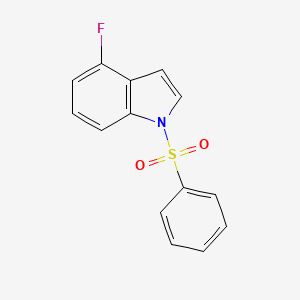

Structure

2D Structure

特性

IUPAC Name |

1-(benzenesulfonyl)-4-fluoroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO2S/c15-13-7-4-8-14-12(13)9-10-16(14)19(17,18)11-5-2-1-3-6-11/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQFCRMTYLDNSMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50545815 | |

| Record name | 1-(Benzenesulfonyl)-4-fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102855-23-2 | |

| Record name | 1-(Benzenesulfonyl)-4-fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

The synthesis of 4-Fluoro-1-(phenylsulfonyl)-1H-indole typically involves multi-step organic reactions. One common method includes the condensation of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal, followed by heating and further chemical modifications . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .

化学反応の分析

4-Fluoro-1-(phenylsulfonyl)-1H-indole undergoes various chemical reactions, including:

Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Substitution Reactions: The fluorine and phenylsulfonyl groups can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include palladium(II) acetate, triethylamine, and various acids and bases . The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Synthesis and Structural Characteristics

The synthesis of 4-Fluoro-1-(phenylsulfonyl)-1H-indole typically involves multi-step reactions that include the introduction of the phenylsulfonyl group and the fluorine atom. Recent studies have demonstrated various synthetic routes that yield high purity and yield of this compound. For instance, the incorporation of phenylsulfonyl chloride into indole derivatives has been shown to produce sulfonamide derivatives with significant biological activity .

Anticancer Properties

This compound has been identified as a promising candidate in cancer therapy. Its mechanism of action includes:

- Inhibition of Tubulin Polymerization : Studies have shown that this compound can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. For example, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .

- Targeting Drug-Resistant Cells : The compound's ability to act on drug-resistant cancer cells provides a significant advantage in overcoming therapeutic challenges associated with conventional chemotherapy .

Anti-inflammatory Activities

Research indicates that indole derivatives, including this compound, exhibit anti-inflammatory properties. These compounds can modulate inflammatory pathways, potentially leading to new treatments for chronic inflammatory diseases. The structural versatility of indoles allows them to interact with various biological targets involved in inflammation .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and related compounds:

- Histone Deacetylase Inhibition : A series of indole derivatives were evaluated for their ability to inhibit histone deacetylases (HDACs), which are crucial in cancer progression. Compounds similar to this compound showed remarkable inhibitory activities against HDAC isoenzymes, demonstrating their potential as epigenetic modulators in cancer therapy .

- Molecular Docking Studies : Computational studies have revealed that this compound can form stable interactions with key residues in target proteins, enhancing its potential as a lead compound for drug development .

- Evaluation Against Multiple Cancer Cell Lines : In vitro studies have shown that this compound exhibits significant antiproliferative effects against various human cancer cell lines, including breast (MCF-7), lung (A549), and ovarian (SKOV3) cancers. The mechanism involves inducing apoptosis through mitochondrial dysfunction and increasing reactive oxygen species levels .

作用機序

The mechanism of action of 4-Fluoro-1-(phenylsulfonyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity . This interaction can lead to changes in cellular processes, contributing to its observed biological effects .

類似化合物との比較

Table 1: Key Structural Analogues and Their Properties

Key Observations:

- Position of Fluorine : Fluorine at position 4 (target compound) vs. position 2 or 6 in other derivatives (e.g., 4-Fluoro-2-phenyl-1H-indole ). Position 4 fluorine optimizes electronic effects for target engagement while minimizing steric hindrance.

- Sulfonyl Group Variations: The phenylsulfonyl group in the target compound contrasts with tosyl (methylphenylsulfonyl) in 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole .

- Halogen Type : Fluorine’s small size and high electronegativity enhance binding precision and metabolic stability compared to bulkier halogens like chlorine .

生物活性

4-Fluoro-1-(phenylsulfonyl)-1H-indole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a fluorine atom and a phenylsulfonyl group attached to an indole skeleton. The presence of the fluorine atom may enhance the compound's lipophilicity and metabolic stability, potentially influencing its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes, which is critical in mediating its pharmacological effects. For instance, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in inflammation pathways.

- Impact on Cell Signaling : The compound may also modulate cell signaling pathways that are crucial for processes such as cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that modifications to the indole structure can enhance its efficacy against various bacterial strains.

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent is significant. It has been reported to inhibit COX-1 and COX-2 enzymes, leading to reduced production of pro-inflammatory mediators. In vitro studies have demonstrated IC50 values indicating potent inhibition of these enzymes .

Anticancer Properties

Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. The compound has shown effectiveness in inhibiting tubulin polymerization, which is essential for cancer cell division. For instance, related indole compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines .

In Vitro Studies

A study investigated the effects of this compound on cancer cell lines, revealing that it induced G2/M phase arrest and apoptosis in Huh7 hepatocellular carcinoma cells. The mechanism was linked to disruption in microtubule dynamics and stabilization at the colchicine-binding site .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicated that modifications on the indole ring could significantly enhance biological activity. For example, substituting different groups on the phenyl ring or altering the sulfonamide moiety provided insights into optimizing the compound's efficacy against specific targets .

Data Summary

| Biological Activity | IC50 Values (µM) | Target |

|---|---|---|

| COX-1 Inhibition | 0.32 | Cyclooxygenase-1 |

| COX-2 Inhibition | >1000 | Cyclooxygenase-2 |

| Tubulin Polymerization | 5.0 | Tubulin |

| Cancer Cell Line (Huh7) | Low Micromolar | Hepatocellular Carcinoma |

Q & A

Q. What are the optimal synthetic routes for 4-fluoro-1-(phenylsulfonyl)-1H-indole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound can be achieved via multi-step functionalization of the indole scaffold. A common strategy involves:

Sulfonylation : Reacting 4-fluoro-1H-indole with phenylsulfonyl chloride in the presence of a base (e.g., NaH or K₂CO₃) in anhydrous THF or DMF.

Purification : Flash column chromatography (e.g., PE:EA = 10:1) yields the product with >90% purity .

- Key factors : Temperature control (0–25°C) prevents side reactions. Excess sulfonyl chloride (1.2–1.5 eq.) ensures complete substitution.

- Yield optimization : High yields (>90%) are achieved under inert atmospheres (N₂/Ar) to avoid hydrolysis of the sulfonyl chloride .

Q. How can researchers characterize this compound using spectroscopic and analytical techniques?

Methodological Answer:

- ¹H/¹³C NMR :

- The fluorine atom at C4 induces deshielding in adjacent protons (e.g., C3-H and C5-H). For example, in related compounds, C3-H appears at δ 7.24–7.16 ppm (¹H NMR) .

- The phenylsulfonyl group causes distinct aromatic splitting patterns and carbon shifts (e.g., C-SO₂ at ~125–130 ppm in ¹³C NMR) .

- HRMS : Confirm molecular formula (e.g., [M+H]+ calculated for C₁₄H₁₁FNO₂S: 292.0543; observed: 292.0538) .

- Melting Point : Typically 78–80°C (lit.), determined via differential scanning calorimetry .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Methodological Answer:

- Solubility : Low in water; soluble in DMSO, DMF, or dichloromethane. For biological assays, prepare stock solutions in DMSO (e.g., 50 mg/mL) and dilute in PBS .

- Stability : Stable at −20°C under inert conditions. Degrades upon prolonged exposure to light or moisture .

- LogP : Estimated at ~2.8 (via HPLC), indicating moderate lipophilicity suitable for blood-brain barrier penetration in neuropharmacology studies .

Advanced Research Questions

Q. How does the phenylsulfonyl group influence the electronic and steric properties of the indole scaffold?

Methodological Answer: The phenylsulfonyl group:

- Electron-Withdrawing Effect : Reduces electron density at N1, making the indole less nucleophilic. This stabilizes intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Steric Hindrance : The bulky substituent directs electrophilic substitution to C3 or C5 positions. For example, in C-H activation reactions, C3 functionalization dominates .

- Hydrogen Bonding : The sulfonyl oxygen can act as a hydrogen-bond acceptor, influencing crystal packing (e.g., chain formation along [001] in X-ray structures) .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

Methodological Answer:

- Twinned Data Refinement : Use SHELXL for high-resolution data (d-spacing < 1.0 Å) to model disorder or pseudosymmetry .

- Hydrogen Bond Analysis : Weak N–H···π interactions (observed in related indoles) may require anisotropic displacement parameter (ADP) constraints .

- Validation Tools : Check R-factor discrepancies (e.g., R₁ < 0.05 for high-quality data) and validate with PLATON or CCDC Mercury .

Q. How can this compound be leveraged in multi-target-directed ligand (MTDL) design for neurodegenerative diseases?

Methodological Answer:

- Cholinesterase Inhibition : The phenylsulfonyl group enhances binding to the peripheral anionic site of acetylcholinesterase (AChE).

- 5-HT₆ Receptor Antagonism : Fluorine at C4 improves selectivity for 5-HT₆R (IC₅₀ < 100 nM in hybrid analogs) .

- Amyloid-β Anti-Aggregation : Modify the sulfonyl group with piperazine fragments to disrupt β-sheet formation .

Q. How do researchers address low yields in fluorinated indole synthesis under varying catalytic conditions?

Methodological Answer:

- Catalyst Screening : Compare Pd(OAc)₂ vs. Fe(acac)₃ in cross-dehydrogenative coupling. Fe catalysts often outperform Pd in fluorinated systems due to reduced halogen scrambling .

- Solvent Effects : Use DCE instead of THF to stabilize intermediates in radical pathways (yield increases from 45% to 72%) .

- Additives : KI or Cs₂CO₃ enhances fluorine retention during nucleophilic substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。